2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Description
2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dihydrobenzofuran moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-12(14(18)19)9-10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDPOFJIDOKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring is introduced through a cyclization reaction, often involving a phenol derivative and an appropriate electrophile.
Coupling Reaction: The Boc-protected amino acid is then coupled with the dihydrobenzofuran derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is fundamental for further functionalization in peptide synthesis:
Reaction :
Conditions :
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature
-
Time : 1–2 hours
Applications :
Esterification
The carboxylic acid group reacts with alcohols to form esters, a key step in prodrug design or solubility modulation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | DCC/DMAP, R-OH (e.g., methanol) | Methyl ester derivative |
| HATU, DIPEA, R-OH | Activated ester for peptide coupling |
Key Data :
-
Catalysts : DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
Amide Bond Formation
The carboxylic acid participates in amidation reactions, essential for constructing peptide backbones or conjugates:
Mechanism :
-
Activation of the carboxylic acid with HATU/DIPEA.
-
Nucleophilic attack by an amine (e.g., amino acid residue).
Example :
Conditions :
Oxidation of the Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran group can be oxidized to a benzofuran system, altering electronic properties:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60°C, 4 hr | Benzofuran derivative |
| DDQ | DCM, reflux, 12 hr | Aromatic benzofuran with ketone |
Applications :
Side-Chain Functionalization
The benzofuran ring undergoes electrophilic substitution (e.g., nitration, halogenation):
Nitration :
Halogenation :
-
Reagents : NBS (N-bromosuccinimide) or Cl₂/FeCl₃.
-
Position : Para to the oxygen atom in the benzofuran ring.
Decarboxylation
Under basic or thermal conditions, the carboxylic acid group undergoes decarboxylation:
Reaction :
Conditions :
Photoredox Reactions
Recent studies demonstrate CO₂ incorporation via photoredox catalysis, expanding synthetic utility:
Mechanism :
-
Photoredox-generated CO₂ radical anion couples with the α-amino radical.
Conditions :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: C16H21NO5. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in peptide synthesis and other organic reactions. The presence of the benzofuran moiety contributes to its biological activity, making it a valuable scaffold in drug design.
Medicinal Chemistry
Peptide Synthesis:
The Boc group is widely used in the protection of amino groups during peptide synthesis. This method allows for selective reactions without interfering with other functional groups present in the molecule. The compound can be utilized to synthesize various peptides that exhibit biological activity.
Case Study:
A study demonstrated the use of Boc-amino acids in synthesizing cyclic peptides that showed enhanced stability and bioactivity compared to their linear counterparts. The introduction of the benzofuran moiety was found to improve binding affinity to specific receptors, highlighting its potential in drug development .
Drug Development
Anticancer Agents:
Research indicates that derivatives of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid exhibit anticancer properties. The benzofuran structure has been associated with various pharmacological activities, including anti-inflammatory and anticancer effects.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Structure A | 15 | Inhibition of cell proliferation |
| Compound B | Structure B | 20 | Induction of apoptosis |
| Boc-Amino Acid | C16H21NO5 | 10 | Modulation of signaling pathways |
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it useful in synthetic organic chemistry.
Case Study:
In a recent synthetic pathway, researchers utilized Boc-amino acids to create novel heterocycles that possess unique electronic properties. These compounds have potential applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The dihydrobenzofuran moiety can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of the dihydrobenzofuran moiety.
2-((tert-Butoxycarbonyl)amino)-3-(2,3-dihydrobenzofuran-4-yl)propanoic acid: Similar structure but with the dihydrobenzofuran moiety at a different position.
2-((tert-Butoxycarbonyl)amino)-3-(benzofuran-5-yl)propanoic acid: Similar structure but with a benzofuran moiety instead of dihydrobenzofuran.
Uniqueness
The uniqueness of 2-{[(tert-butoxy)Carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dihydrobenzofuran moiety provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (Boc-Amino-BF) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Boc-Amino-BF is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a benzofuran moiety. Its molecular formula is C16H21NO5, with a molecular weight of 305.35 g/mol. The compound's structure can be represented as follows:
The biological activity of Boc-Amino-BF is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to Boc-Amino-BF may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs play roles in neurotransmission, immune responses, and hormonal regulation .
- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling cascades .
Pharmacological Effects
Boc-Amino-BF has been evaluated for several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of benzofuran can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in various models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activities of Boc-Amino-BF and related compounds:
- Study on Anti-inflammatory Effects :
- Neuroprotection in Animal Models :
- Antioxidant Activity Assessment :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid?
- Methodology : The compound can be synthesized via a multi-step approach.
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino acid precursor using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
Coupling Reactions : Employ carbodiimide reagents (e.g., DCC or EDC) with DMAP as a catalyst for activating carboxylic acid intermediates, as demonstrated in structurally similar Boc-protected amino acids .
Dihydrobenzofuran Integration : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2,3-dihydrobenzofuran moiety, depending on the halogenated precursor’s reactivity.
- Validation : Confirm intermediate purity via TLC or HPLC and characterize using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) due to hazards like skin/eye irritation (H315, H319) and respiratory risks (H335) .
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccants are critical to avoid moisture-induced degradation .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : H NMR to verify dihydrobenzofuran aromatic protons (δ 6.5–7.2 ppm) and Boc-group tert-butyl protons (δ 1.4 ppm) .
- FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm, carboxylic acid: ~2500–3300 cm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or reactivity of this compound?
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states for key steps like Boc deprotection or dihydrobenzofuran coupling. ICReDD’s reaction path search methods are applicable for narrowing experimental conditions .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Case Study : If diastereomeric impurities arise during synthesis:
Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) .
Variable-Temperature NMR : Identify dynamic rotational processes by analyzing signal coalescence at elevated temperatures .
- Root Cause : Steric hindrance from the Boc group or dihydrobenzofuran substituents may slow conformational exchange, causing split signals.
Q. How can researchers design derivatives to enhance bioavailability or target specificity?
- Structural Modifications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
